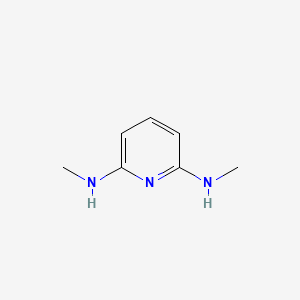

2,6-Bis(methylamino)pyridine

説明

Significance in Coordination Chemistry and Advanced Materials Science

The significance of pyridine-based ligands like 2,6-Bis(methylamino)pyridine lies in their ability to form stable complexes with a wide array of transition metals. These complexes are at the heart of advancements in catalysis and the development of novel materials. For instance, derivatives of 2,6-disubstituted pyridines are instrumental in the synthesis of organometallic compounds and have shown potential in applications ranging from anion transport to the development of therapeutic agents. evitachem.com

The coordination of these ligands to metal centers can influence the electronic and steric properties of the resulting complex, thereby tuning its reactivity and physical properties. This principle is fundamental to the design of catalysts for specific chemical transformations and the creation of materials with desired magnetic, optical, or electronic characteristics.

Scope of Academic Research Focus for this compound Systems

Academic research into systems based on 2,6-disubstituted pyridine (B92270) ligands is broad and multifaceted. A significant area of focus is the synthesis and characterization of their coordination complexes with various metal ions. For example, the related ligand 2,6-bis(aminomethyl)pyridine (bamp) has been shown to form complexes with a range of divalent and trivalent metal ions including Fe(II), Ni(II), Zn(II), Mn(II), Co(III), and Cu(II). iucr.org The structural analysis of these complexes provides valuable insights into the coordination behavior of this ligand family.

Another key research direction is the exploration of the catalytic activity of these metal complexes. Ruthenium complexes of 2,6-bis[(dimethylamino)methyl]pyridine, for example, have been studied as 16- and 18-electron systems that can act as starting materials for a variety of other ruthenium complexes with applications in catalysis. acs.org Furthermore, the reactivity of these complexes towards small molecules is an active area of investigation.

The development of new synthetic methodologies for these ligands and their derivatives is also a continuous effort in the academic community. The synthesis of various substituted 2,6-bis(aminomethyl)pyridine and related compounds allows for the fine-tuning of the ligand's properties to achieve specific functionalities in the resulting metal complexes. nih.govresearchgate.net

Research Findings on Analogous Systems

Due to the limited specific research on this compound, a closer look at its analogues provides a clearer picture of its potential.

The ligand 2,6-bis(aminomethyl)pyridine (bamp) has been shown to coordinate in a tridentate fashion to various metal centers. The resulting complexes are typically bis-tridentate, meaning two ligand molecules coordinate to a single metal ion. iucr.org The metal-nitrogen bond distances in these complexes have been observed to be shorter for the pyridine nitrogen and slightly longer for the amino nitrogens than what is typically expected. iucr.org

In the realm of f-block elements, a uranyl(VI) complex with a derivative, 2,6-bis(3,5-di-tert-butyl-o-phenolateaminomethyl)pyridine, has been synthesized and characterized. rsc.org This work highlights the potential for these ligands to undergo ligand-centered aerobic oxidation. rsc.org Similarly, 2,6-bis[(dimethylamino)methyl]pyridine has been used to synthesize a neutral uranium complex, demonstrating the versatility of this ligand scaffold in coordinating with actinides. nih.goviucr.org

The following table summarizes the coordination behavior of the closely related ligand 2,6-bis(aminomethyl)pyridine (bamp) with various metal ions.

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Fe(II) | [Fe(bamp)₂]Cl₂·H₂O | Distorted Octahedral | iucr.org |

| Ni(II) | [Ni(bamp)₂]Cl₂·H₂O | Distorted Octahedral | iucr.org |

| Zn(II) | [Zn(bamp)₂]Cl₂·H₂O | Distorted Octahedral | iucr.org |

| Mn(II) | [Mn(bamp)₂]Cl₂·H₂O | Distorted Octahedral | iucr.org |

| Co(III) | [Co(bamp)₂]Cl₃·0.5H₂O | Octahedral | iucr.org |

| Cu(II) | Cu(bamp)Cl | Square Pyramidal | iucr.org |

特性

IUPAC Name |

2-N,6-N-dimethylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-8-6-4-3-5-7(9-2)10-6/h3-5H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLKXMKIKWXYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40263-64-7 | |

| Record name | 2-N,6-N-dimethylpyridine-2,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Bis Methylamino Pyridine and Its Derivatives

Conventional and Direct Synthesis Routes

Conventional methods for synthesizing 2,6-Bis(methylamino)pyridine have historically relied on foundational organic chemistry reactions. These routes are characterized by their directness, often involving nucleophilic substitution or reduction pathways.

Direct Amination Approaches

Direct amination is a primary and straightforward method for introducing methylamino groups onto the pyridine (B92270) ring. This approach typically involves the nucleophilic aromatic substitution (SNAr) of a di-substituted pyridine, most commonly a 2,6-dihalopyridine. The reaction of 2,6-dichloropyridine or 2,6-dibromopyridine with methylamine is a common pathway. smolecule.com The high reactivity of the halide leaving groups at the C2 and C6 positions of the pyridine ring facilitates their displacement by the amine nucleophile.

The reaction conditions for these aminations can vary significantly, influencing the yield and purity of the final product. Factors such as temperature, pressure, solvent, and the presence of a base play crucial roles. For instance, the reaction of 2,6-dibromopyridine with aqueous ethylamine has been successfully carried out using microwave irradiation, highlighting a move towards more efficient heating methods. nih.gov

| Starting Material | Reagent | Conditions | Product | Key Features |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Methylamine | Varying temperature, pressure, and solvent | This compound | Direct nucleophilic aromatic substitution. smolecule.com |

| 2,6-Dibromopyridine | Various primary alkylamines | Microwave irradiation, H₂O solvent, 150–205 °C, 2.5 h | 2-Bromo-6-aminopyridines and 2,6-Diaminopyridines | Selective mono- or di-amination depending on conditions. nih.gov |

Reduction-Based Syntheses

Reduction-based strategies offer an alternative route to this compound, often starting from pyridine derivatives with nitrogen-containing functional groups at a higher oxidation state.

One such method involves the reduction of pyridine precursors containing nitrile groups. smolecule.com For example, 3-hydroxypentane-1,5-dinitrile can be reacted with an ammonium donor to produce pyridine-2,6-diamines. google.com While not directly yielding the N-methylated product, the resulting 2,6-diaminopyridine serves as a key intermediate that can be subsequently methylated. Another precursor, 2-amino-3-nitropyridine, can be reduced using various agents like iron, tin, or stannous chloride to form diaminopyridines. orgsyn.org

Reductive amination of carbonyl compounds is another significant reduction-based synthesis. organic-chemistry.orgmdpi.comyoutube.com This process involves the reaction of a dicarbonyl-substituted pyridine, such as 2,6-diacetylpyridine or 2,6-diformylpyridine, with methylamine in the presence of a reducing agent. smolecule.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. smolecule.com Sodium triacetoxyborohydride or sodium cyanoborohydride are commonly used reducing agents for this transformation due to their mildness and functional group tolerance. smolecule.com Highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has also been achieved using chiral ruthenium catalysts, yielding chiral primary amines. researchgate.net

Condensation and Coupling Reactions

Condensation and coupling reactions, particularly those catalyzed by transition metals, represent a powerful and versatile methodology for forming the C-N bonds required for this compound.

Involving 2,6-dihalopyridines: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern C-N bond formation. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides, including 2,6-dihalopyridines, with amines under relatively mild conditions. wikipedia.orgrug.nl The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and selectivity. acsgcipr.org For example, the Pd(dba)₂/BINAP catalytic system has been effectively used for the amination of 2,6-dihalopyridines with polyamines. Copper-catalyzed coupling reactions, often referred to as Ullmann condensations, also provide an effective, palladium-free alternative for the amination of halopyridines, which can be enhanced by microwave irradiation. nih.govresearchgate.net

| Reaction Name | Starting Materials | Catalyst/Ligand System | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | 2,6-Dihalopyridine, Methylamine | Palladium catalyst (e.g., Pd(dba)₂), Phosphine ligand (e.g., BINAP) | Versatile C-N cross-coupling with broad functional group tolerance. wikipedia.org |

| Ullmann Condensation | 2,6-Dihalopyridine, Methylamine | Copper catalyst (e.g., CuI) | A classic, cost-effective method for C-N bond formation. nih.gov |

Involving 2,6-diaminopyridine: 2,6-Diaminopyridine itself can serve as a starting material for derivatives. For instance, it can undergo condensation reactions with benzoyl chloride derivatives or esters to form 2,6-bis(benzoylamino)pyridines. nih.gov Furthermore, 2,6-diaminopyridine can be synthesized through various routes, including the Chichibabin reaction, where pyridine reacts with sodium amide. google.com It can also be a precursor for energetic materials through nitration. energetic-materials.org.cnchemicalbook.com

Involving 2,6-diacetylpyridine: As mentioned in the reduction section, 2,6-diacetylpyridine is a key precursor for reductive amination. It can also be used to synthesize bis(enaminone) derivatives, which are versatile intermediates for creating bis(azoles) and bis(azines). mdpi.com

Advanced and Sustainable Synthetic Strategies

In response to the growing need for environmentally friendly chemical processes, advanced and sustainable synthetic strategies are being developed. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Biocatalytic Synthesis Routes for Pyridine Derivatives

Biocatalysis leverages enzymes and whole-cell microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. smolecule.commdpi.com While specific biocatalytic routes for the direct synthesis of this compound are still emerging, research into pyridine derivatives demonstrates significant potential. For example, a one-pot biocatalytic process has been developed to prepare 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. rsc.org This showcases the feasibility of using biocatalysts for the functionalization of the pyridine ring. smolecule.com The application of enzymes like transaminases and imine reductases is a key area in the greener synthesis of amine-containing pharmaceuticals, providing a framework that could be adapted for pyridine-based targets. mdpi.com

Catalyst-Free and Green Chemistry Protocols

Efforts to align with the principles of green chemistry have led to the development of catalyst-free and solvent-minimized reaction protocols.

Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. smolecule.com The synthesis of aminopyridine derivatives via copper-catalyzed amination and the selective mono- or di-amination of 2,6-dibromopyridine have been successfully demonstrated using microwave irradiation, often in greener solvents like water. nih.govresearchgate.net

Catalyst-free approaches are also gaining traction. For instance, the synthesis of various pyridine-2,6-bis(N-arylthiazoline-2-thiones) has been achieved through a catalyst-free reaction in water. scirp.orgresearchgate.netscirp.org Another green protocol involves the monobromination of pyridine-2,6-bis(propane-1,3-dione) derivatives using N-bromosuccinimide (NBS) by simple trituration in a mortar at room temperature, avoiding hazardous solvents and simplifying purification. scirp.orgscirp.org Furthermore, specialized equipment like the Q-Tube system has been used for the green synthesis of pyridine derivatives, operating at elevated temperature and pressure to accelerate reactions. mdpi.com

High-Pressure Reaction Systems (e.g., Q-Tube Methodology)

High-pressure reaction systems offer a powerful tool for chemical synthesis, often leading to increased reaction rates, higher yields, and the formation of products that are not accessible under atmospheric conditions. While specific literature detailing the synthesis of this compound using high-pressure tube reactors like the Q-Tube™ is not abundant, the principles of high-pressure synthesis can be applied based on analogous transformations.

The synthesis of the parent compound, 2,6-diaminopyridine, has been successfully achieved by reacting 2,6-dibromopyridine with liquefied ammonia under high temperature and pressure google.com. This precedent suggests that a similar approach could be employed for the synthesis of this compound by utilizing methylamine instead of ammonia. The elevated pressure would facilitate the nucleophilic aromatic substitution by increasing the concentration of the volatile amine and overcoming the activation energy barrier of the reaction.

The Q-Tube™ reactor is a sealed vessel designed for safe reactions at elevated temperatures and pressures. mdpi.comresearchgate.netnih.gov Its use has been reported to be advantageous in various organic syntheses, offering better yields and cleaner products compared to conventional open-flask refluxing or even microwave synthesis. mdpi.comresearchgate.netnih.gov For the synthesis of this compound, a Q-Tube™ could be charged with 2,6-dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine), an excess of methylamine solution, and a suitable solvent. Heating the sealed tube would generate autogenous pressure, driving the reaction to completion. This methodology offers a practical and efficient way to handle volatile reagents like methylamine and to accelerate reactions that are sluggish at atmospheric pressure.

Table 1: Potential Reaction Parameters for High-Pressure Synthesis of this compound

| Parameter | Value/Condition | Rationale |

| Starting Material | 2,6-Dihalopyridine | Reactivity: Br > Cl |

| Reagent | Methylamine (solution or gas) | Nucleophile for substitution |

| Solvent | e.g., Ethanol, Dioxane, or none | To dissolve reactants |

| Temperature | 150-220 °C | To overcome activation energy |

| Pressure | Autogenous (generated in sealed tube) | Increases reaction rate |

| Reaction Vessel | Q-Tube™ or similar pressure reactor | Safe handling of pressure and volatile reagents |

Derivatization and Functionalization Approaches

The 2,6-bis(amino)pyridine core is a versatile scaffold that can be readily modified to generate a wide array of derivatives with tailored electronic and steric properties. These modifications are crucial for fine-tuning the behavior of the resulting molecules in various applications, such as metal ion chelation and the construction of supramolecular assemblies.

Synthesis of Symmetrically and Asymmetrically Substituted 2,6-Bis(amino)pyridine Analogues

The synthesis of both symmetrically and asymmetrically substituted 2,6-bis(amino)pyridine analogues allows for precise control over the ligand's coordination environment.

Symmetrically Substituted Analogues:

Symmetrically substituted derivatives are typically prepared through a one-step reaction of a 2,6-disubstituted pyridine with two equivalents of the desired amine. For instance, the reaction of 2,6-diacetylpyridine with an excess of a primary amine leads to the formation of symmetric 2,6-bis(imino)pyridine derivatives. asianpubs.orgresearchgate.net Similarly, 2,6-bis((benzoyl-R)amino)pyridine derivatives have been synthesized by reacting 2,6-diaminopyridine with the corresponding benzoyl chloride or ester derivatives. nih.gov

Table 2: Examples of Symmetrically Substituted 2,6-Bis(amino)pyridine Analogues

| Starting Material | Reagent | Product | Reference |

| 2,6-Diacetylpyridine | 2,6-Diisopropylaniline | 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine | rsc.org |

| 2,6-Diaminopyridine | Benzoyl chloride | 2,6-Bis(benzoylamino)pyridine | nih.gov |

| 2,6-Diaminopyridine | p-Toluoyl chloride | 2,6-Bis(4-methylbenzoylamino)pyridine | nih.gov |

Asymmetrically Substituted Analogues:

The synthesis of asymmetrically substituted 2,6-bis(amino)pyridines requires a more controlled, stepwise approach. A common strategy involves the sequential reaction of a 2,6-disubstituted pyridine with two different amines. For example, new asymmetric 2,6-bis(arylimino)pyridines have been synthesized by first reacting 2,6-diacetylpyridine with an alkyl-substituted aniline under rigorous conditions to form a mono(arylimino)pyridine intermediate. This intermediate is then reacted with a different, halogen-substituted aniline under milder conditions to yield the final asymmetric product. asianpubs.orgresearchgate.net This stepwise approach allows for the introduction of different functional groups on the two amino substituents, leading to ligands with unique coordination properties. Another approach involves the synthesis of N-(tosyl)-2,11-diaza nih.gov7pyridinophane, which can serve as a precursor for creating a library of asymmetric macrocyclic ligands. nih.gov

Preparation of Macrocyclic and Polymeric Frameworks

The rigid and chelating nature of the 2,6-bis(amino)pyridine unit makes it an excellent building block for the construction of macrocyclic and polymeric structures.

Macrocyclic Frameworks:

Macrocycles containing the 2,6-diaminopyridine moiety have been synthesized for applications in host-guest chemistry and as models for biological systems. These are often prepared through condensation reactions between a 2,6-disubstituted pyridine derivative and a suitable difunctional linker. For instance, a cascade macrocyclic ion-pair receptor composed of three 2,6-amidopyridine building blocks has been synthesized. rsc.org The synthesis of macrocycles containing two pyridine and two polyamine fragments can be achieved via Pd-catalyzed amination of 2,6-dihalopyridines. researchgate.net Furthermore, macrocyclic Schiff bases have been synthesized by the reaction of pyridine-2,6-dicarbohydrazide with dicarbonyl compounds. longdom.org

Polymeric Frameworks:

The incorporation of 2,6-bis(amino)pyridine units into polymer backbones can impart desirable properties such as thermal stability and metal-coordinating ability. Coordination polymers have been synthesized using bis(2,6-pyrazolyl)pyridines as ligands, demonstrating the versatility of the pyridine scaffold in creating extended networks. nih.govmdpi.com Polyimides containing pyridine units have been prepared from diamines derived from 2,6-diaminopyridine, showing excellent thermal stability. tandfonline.com Additionally, 2,6-bis((benzoyl-R)amino)pyridine derivatives have been incorporated into polymer inclusion membranes for the selective recovery of metal ions. nih.gov

Table 3: Examples of Macrocyclic and Polymeric Frameworks from 2,6-Bis(amino)pyridine Derivatives

| Framework Type | Monomers/Precursors | Synthetic Approach | Application/Property | Reference |

| Macrocycle | 2,6-Diamidopyridine building blocks, Aromatic spacers | Stepwise synthesis | Ion-pair recognition | rsc.org |

| Macrocycle | 2,6-Dihalopyridines, Polyamines | Pd-catalyzed amination | Ligand synthesis | researchgate.net |

| Coordination Polymer | Bis(2,6-pyrazolyl)pyridines, Metal ions | Self-assembly | Switchable materials | nih.govmdpi.com |

| Polyimide | 4,4'-Bis(5-amino-2-pyridinoxy)benzophenone, Dianhydrides | Two-step polymerization | High-performance materials | tandfonline.com |

| Polymer Inclusion Membrane | 2,6-Bis((benzoyl-R)amino)pyridine, PVC | Solution casting | Metal ion recovery | nih.gov |

Catalytic Applications of 2,6 Bis Methylamino Pyridine Metal Complexes

Catalysis in Organic Transformations

The utility of these complexes spans several key areas of organic synthesis, from the production of polymers to the formation of intricate carbon-carbon and carbon-heteroatom bonds.

Iron complexes featuring 2,6-bis(imino)pyridine ligands are renowned for their exceptional activity in ethylene (B1197577) polymerization. nih.govresearchgate.netnih.gov These catalysts, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), can achieve very high productivities, sometimes reaching up to 40,800 kg of polyethylene (B3416737) per mole of metal per hour. researchgate.net The steric and electronic properties of the ligand, particularly the substituents on the iminoaryl groups, play a crucial role in determining the catalytic activity and the properties of the resulting polymer, such as molecular weight and microstructure. researchgate.net

For instance, iron complexes with PDI ligands are highly selective for ethylene over other olefins, leading to the production of highly crystalline polyethylene. nih.gov These systems have also been shown to polymerize propylene. nih.gov Beyond polymerization, these catalyst systems can be tailored to produce linear α-olefins through ethylene oligomerization. researchgate.netnih.gov Cationic iron and cobalt complexes with these ligands also serve as highly active ethylene polymerization catalysts. rsc.org

Table 1: Ethylene Polymerization Activity of a Bis(imino)pyridine Iron(II) Complex

| Parameter | Value |

| Catalyst | (iPrPDI)Fe(CH2SiMe3)2 / B(C6F5)3 |

| Monomer | Ethylene |

| Result | Active polymerization |

| Polymer Characteristics | Higher molecular weight and narrower polydispersity compared to MAO-activated systems |

(Data sourced from research on bis(imino)pyridine iron(II) alkyl cations). nih.gov

Furthermore, bis(imino)pyridine iron complexes have been developed as effective catalysts for various metal carbene transfer reactions, including the cyclopropanation and cyclopropenation of alkenes and alkynes. rsc.org

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and pyridine-based ligands play a significant role in directing this reactivity. While specific examples for 2,6-bis(methylamino)pyridine are less detailed in the provided context, the broader class of pyridine-containing ligands is instrumental in transition-metal-catalyzed C-H activation. For instance, palladium catalysts in conjunction with cooperating ligands like [2,2′-bipyridin]-6(1H)-one can achieve the direct ortho-arylation of unprotected anilines. acs.org The ligand assists in the C-H cleavage step. acs.org The nitrogen atom in related heterocyclic structures like 2-arylImidazo[1,2-a]pyridines facilitates coordination to metal catalysts, directing ortho C-H functionalization. nih.gov This principle suggests the potential for this compound complexes to be designed for similar regioselective C-H activation processes.

Metal complexes featuring pyridine-based ligands are effective catalysts for transfer hydrogenation, a process that involves the transfer of hydrogen from a donor molecule (like an alcohol) to an unsaturated substrate. Ruthenium complexes with 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands have demonstrated high activity in the transfer hydrogenation of ketones, achieving conversions up to 99%. researchgate.net Similarly, bimetallic complexes bridged by 2,6-bis(benzimidazol-2-yl)pyridine derivatives have been explored for the transfer hydrogenation of ketones to understand the cooperative effects between metal centers. rsc.org Ruthenium(II) p-cymene (B1678584) complexes with pyridine-quinoline ligands are also efficient catalysts for this transformation, with the electronic properties of the ligand influencing the catalytic activity. mdpi.com The reaction typically employs a hydrogen donor like 2-propanol in the presence of a base. mdpi.com

Table 2: Catalytic Transfer Hydrogenation of Acetophenone

| Catalyst Type | Hydrogen Donor | Base | Result |

| Ru(II) p-cymene complexes with pyridine-quinoline ligands | 2-propanol | KOiPr | Quantitative conversion to 1-phenylethanol |

| 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine-Ru complexes | Isopropyl alcohol | Not specified | Up to 99% conversion |

(Data compiled from studies on related pyridine-based ruthenium complexes). researchgate.netmdpi.com

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. mdpi.com While platinum catalysts are common, complexes of other metals, including those with pyridine-based ligands, are gaining prominence. nih.gov Ruthenium complexes bearing a pincer-type macrocyclic ligand with a pyridine (B92270) bis(carboxamide) moiety have shown catalytic activity for hydrosilylation. rsc.org Cobalt complexes with pyridine-2,6-diimine ligands have been used for the Z-selective hydrosilylation of terminal alkynes. nih.gov Interestingly, studies have also shown that the hydrosilylation of imino-substituted pyridines can occur spontaneously without a metal catalyst, induced by coordination to the silicon atom. nih.gov

Palladium complexes containing bis(imino)pyridine ligands have proven to be efficient catalysts for the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide. researchgate.net These reactions can be carried out in water, an environmentally benign solvent. researchgate.net The synthesis of various biaryl compounds, including fluorinated derivatives, has been successfully achieved using these catalysts. researchgate.net The Suzuki-Miyaura coupling is a versatile method for introducing aryl or alkenyl groups into various heterocyclic scaffolds, including purines and pyrimidines, using palladium catalysts. scispace.commdpi.com The terpyridine ligand, a close structural relative, is known to stabilize transition metals in low oxidation states, making its complexes efficient catalysts for promoting C-C bond formation. nih.gov

Table 3: Suzuki-Miyaura Coupling Catalyzed by a Bis(imino)pyridine Palladium(II) Complex

| Catalyst | Reactants | Solvent | Product | Yield |

| [PdCl(L)PF6] (L = bis(imino)pyridine) | Aryl halides and arylboronic acids | Water | Biaryl compounds | Moderate to Excellent |

(Information based on studies of bis(imino)pyridine palladium(II) complexes). researchgate.net

Other Catalytic Processes

The catalytic utility of complexes with this ligand framework extends to other important transformations. For example, zinc alkyl complexes with 2,6-bis(imino)-1,4-dihydropyridinate ligands exhibit dual reactivity, participating in both ligand-centered protonation and metal-centered hydride transfer reactions. rsc.org This reactivity is analogous to the function of the natural redox cofactor NAD(P)H. rsc.org

Despite a comprehensive search of scientific literature, there is currently no available research detailing the use of metal complexes of This compound for the specific catalytic applications of hydroboration or carbon dioxide (CO2) reduction.

The search for catalytic applications of this specific ligand in the requested areas yielded the following outcomes:

Hydroboration: No studies were found that describe the synthesis, characterization, or catalytic testing of this compound metal complexes for hydroboration reactions. While the broader class of bis(imino)pyridine ligands has been extensively studied in this context, the specific methylamino derivative remains unexplored in the scientific literature for this application.

Carbon Dioxide (CO2) Reduction: A doctoral thesis was identified that mentions the synthesis of a lithium complex of deprotonated this compound within the broader context of designing catalysts for CO2 reduction. However, the available information does not indicate that this specific complex was tested for catalytic activity, nor does it provide any performance data, mechanistic insights, or structure-activity relationships related to CO2 reduction.

Consequently, it is not possible to generate a scientifically accurate article on the catalytic applications of this compound metal complexes in hydroboration and CO2 reduction as per the requested outline, due to the absence of published research data on these topics.

Supramolecular Chemistry and Advanced Materials Science Based on 2,6 Bis Methylamino Pyridine

Supramolecular Self-Assembly and Molecular Architecture Construction

The inherent structure of 2,6-bis(methylamino)pyridine derivatives, featuring hydrogen bond donors (N-H groups) and acceptors (pyridine and amine nitrogens), facilitates their spontaneous organization into well-defined supramolecular structures. This process, known as self-assembly, is driven by non-covalent forces, including hydrogen bonding and π-π stacking interactions.

Researchers have demonstrated that derivatives like 2,6-bis(2-benzimidazolyl)pyridine (B160508) can self-assemble with molecules like squaric acid to form one-dimensional chain polymers. In these structures, hydrogen bonds and π-π stacking work in concert to guide the assembly of the components into extended, ordered architectures. The ability to form multiple, specific hydrogen bonds is a key feature; for example, ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine readily associates with partners like 2,6-bis(acetylamino)pyridine through triple hydrogen bonds. This predictable recognition allows for the construction of complex, multi-component assemblies. The self-assembly can also be influenced by the presence of water molecules, which can act as bridges to form novel hydrogen-bonding motifs, leading to the creation of polymeric three-dimensional structures. This precise control over molecular arrangement is fundamental to designing materials with specific, emergent properties.

Design and Synthesis of Coordination Polymers and Metallo-Supramolecular Gels

The tridentate nature of the this compound scaffold makes it an exceptional ligand for coordinating with a wide range of metal ions. This property is extensively exploited in the synthesis of coordination polymers—large, repeating chains of ligands and metal ions—and metallo-supramolecular gels.

Coordination polymers are formed when ditopic or polytopic ligands are linked by metal ions. For instance, reacting isomers of (aminomethyl)pyridine with silver(I) salts can produce diverse structures ranging from 1-D polymeric chains to complex 2-D networks, influenced by the counter-anion and weak Ag-Ag interactions. The resulting topology can be tuned by carefully selecting the metal ions and the specific structure of the organic ligand.

A particularly interesting application of this chemistry is the formation of metallo-supramolecular gels. These are soft materials where a 3D network of self-assembled polymer chains entraps a large volume of solvent. Gels have been successfully prepared using ligands such as 2,6-bis(1,2,3-triazol-4-yl)pyridine (BTP) and 2,6-bis(benzimidazolyl)-pyridine (BIP) in combination with various transition metal (e.g., Ru(II), Ni(II)) and lanthanide ions. The properties of these gels, including their mechanical strength (rheology), swelling behavior, and responsiveness to stimuli, can be precisely controlled by the choice of metal ion, solvent, and ligand concentration. Some of these gels exhibit remarkable "smart" behaviors, such as self-healing, where the material can autonomously repair damage.

Table 1: Examples of Coordination Polymers and Gels based on 2,6-Disubstituted Pyridine (B92270) Ligands

| Ligand Type | Metal Ion(s) | Resulting Structure/Material | Key Feature | Reference |

|---|---|---|---|---|

| 2,6-bis(1,2,3-triazol-4-yl)pyridine (BTP) | Ru(II) | Metallo-supramolecular gel | Formation of a stable gel network. | |

| BTP-containing macromolecule | Transition and/or Lanthanide ions | Multi-responsive metallo-gel | Exhibits repeatable autonomic self-healing. | |

| 2,6-bis(benzimidazolyl)-pyridine (BIP) | Transition and Lanthanide ions | Metallo-supramolecular gel | Multi-stimulus responsive material. | |

| 2-(aminomethyl)pyridine | Ag(I) | 1-D and 2-D Coordination Polymers | Structure is influenced by counter-anions and Ag-Ag interactions. |

Development of Chemosensors and Molecular Recognition Systems (e.g., for Metal Ions)

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. Systems based on this compound are highly effective for this purpose, particularly in the development of chemosensors for detecting metal ions. A chemosensor typically consists of a receptor unit that selectively binds the target analyte and a signaling unit (fluorophore or chromophore) that reports this binding event through a measurable change, such as in color or fluorescence.

The 2,6-bis(aminomethyl)pyridine core serves as an excellent receptor for various metal ions. By attaching fluorescent or colorimetric reporting groups to this scaffold, scientists have created highly sensitive and selective sensors.

Key Research Findings:

For Fe²⁺ and Cu²⁺: A colorimetric sensor was developed that can simultaneously detect both iron(II) and copper(II) ions in aqueous solutions. The sensor, based on a 2,6-bis(amido)pyridine platform, exhibits distinct color changes due to metal-to-ligand charge-transfer, with absorption peaks appearing at 455 nm for Fe²⁺ and 660 nm for Cu²⁺. This allows for naked-eye detection and demonstrates high selectivity for these ions even in the presence of other competing metal ions.

For Hg²⁺: A fluorescent chemosensor for mercury(II) was synthesized by combining a 2,6-bis(aminomethyl)pyridine receptor with two aminonaphthalimide fluorophores. Upon binding Hg²⁺ in a neutral aqueous buffer, the sensor's fluorescence quantum yield increased approximately 17-fold, providing a strong "turn-on" signal. The sensor showed high selectivity, with other common metal ions causing no significant interference.

For Pb²⁺: A chemosensor based on pyridine-2,6-dicarboxamide has shown considerable sensitivity and selectivity for the detection of lead(II) ions.

For Noble Metals: Derivatives such as 2,6-bis(benzoyl-amino)pyridine have been synthesized and shown to form stable complexes with Cu(II), Ni(II), Co(II), and Zn(II), making them effective for the removal of these ions from aqueous solutions. Another derivative, 2,6-bis(4-methoxybenzoyl)-diaminopyridine, proved to be an excellent extractant for noble metal ions like Au(III), Ag(I), Pd(II), and Pt(II), recovering over 99% from aqueous solutions.

Table 2: Chemosensor Systems Based on 2,6-Disubstituted Pyridine Scaffolds

| Sensor Based On | Target Ion(s) | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| 2,6-bis(amido)pyridine derivative | Fe²⁺ and Cu²⁺ | Colorimetric (UV-Vis) | Simultaneous detection with distinct absorption peaks (455 nm for Fe²⁺, 660 nm for Cu²⁺). | |

| 2,6-bis(aminomethyl)pyridine with aminonaphthalimide | Hg²⁺ | Fluorescence ("Turn-on") | ~17-fold increase in fluorescence upon binding Hg²⁺. | |

| Pyridine-2,6-dicarboxamide derivative | Pb²⁺ | UV-Vis and Fluorescence | High selectivity and sensitivity for lead ions. | |

| 2,6-bis(pyrazolyl)pyridine derivative | Cu²⁺ | Fluorescence Quenching | Acts as a selective fluorescence probe for copper ions. |

Integration into Novel Materials and Functional Systems

The unique coordination and self-assembly properties of this compound and its analogues enable their integration into a variety of novel materials and functional systems. These materials harness the specific chemical and physical behaviors of the pyridine-based complexes to achieve advanced functionalities.

Applications of these materials span several domains:

Catalysis: The ability of pyridine derivatives to form stable complexes with transition metals is crucial in catalysis. These complexes can act as catalysts for various chemical reactions, with the ligand framework stabilizing the metal center and influencing its reactivity.

Porous Materials and Separation Science: Coordination polymers constructed from these ligands can form porous structures, often referred to as metal-organic frameworks (MOFs). These materials have high surface areas and tunable pore sizes, making them suitable for applications in gas sorption and storage. Furthermore, derivatives have been used as carriers in membrane extraction processes to selectively remove metal ions like Cu(II), Ni(II), Co(II), and Zn(II) from solutions, demonstrating their utility in environmental remediation and chemical separation.

Electronic and Photonic Materials: By incorporating photoactive or electroactive groups, functional systems based on 2,6-bis(pyrazolyl)pyridine derivatives have been developed. These donor-π-acceptor molecules exhibit interesting photophysical properties, such as bright fluorescence and sensitivity to their environment, making them candidates for use in organic electronics and sensing applications. The ability to form self-healing metallo-supramolecular gels that can repair metal coatings also points to their potential in advanced protective materials.

Table 3: Functional Materials and Systems Incorporating 2,6-Disubstituted Pyridine Ligands

| Material/System Type | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Self-Healing Metallo-Gels | Autonomic repair of network structure. | Repairable coatings and soft robotics. | |

| Porous Coordination Polymers (MOFs) | Tunable porosity and high surface area. | Gas storage, separation, and catalysis. | |

| Membrane Extraction Systems | Selective binding and transport of metal ions. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of pyridine-based compounds. For derivatives such as 2,6-bis(bromo-methyl)pyridine, DFT calculations, particularly using the B3LYP functional combined with a 6-311G(d,p) basis set, have been employed to determine the optimized molecular geometry and total energy. derpharmachemica.comderpharmachemica.com This level of theory provides a reliable foundation for calculating various molecular properties. derpharmachemica.comderpharmachemica.com

Geometry optimization using these methods allows for the precise determination of bond lengths and angles in the ground state. For instance, in a study on 2,6-bis(bromo-methyl)pyridine, the optimized structure revealed C-N bond lengths of approximately 1.334 Å to 1.343 Å and C-C bond lengths within the pyridine (B92270) ring ranging from 1.382 Å to 1.496 Å. derpharmachemica.com Such calculations are crucial for understanding the molecule's three-dimensional structure and are the starting point for further computational analysis, including vibrational spectra and electronic properties. niscpr.res.in Time-Dependent DFT (TD-DFT) extends these methods to study excited states, enabling the prediction of electronic absorption spectra and providing insights into the nature of electronic transitions. researchgate.netsmolecule.comuzh.chresearchgate.netrsc.org

Elucidation of Electronic Structures and Frontier Molecular Orbitals

The electronic properties of pyridine derivatives are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. derpharmachemica.com A larger gap generally implies higher stability and lower reactivity. derpharmachemica.com

Computational studies on related molecules like 2,6-bis(bromo-methyl)pyridine have calculated this gap. The analysis of HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. derpharmachemica.com

Further electronic properties, such as the dipole moment and the distribution of atomic charges (e.g., Mulliken charges), can also be determined. derpharmachemica.com These calculations help in understanding the molecule's polarity and the nature of its electrostatic potential, which influences intermolecular interactions and solvation effects. derpharmachemica.comresearchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy | -0.06572 a.u. |

| LUMO Energy | -0.26789 a.u. |

| HOMO-LUMO Gap | 5.499 eV |

| Dipole Moment | 4.2863 Debye |

| Total Energy | -5474.0925 a.u. |

Conformational Equilibria and Tautomeric Studies

The presence of flexible methylamino substituents at the 2 and 6 positions allows for the existence of different conformational isomers for 2,6-bis(methylamino)pyridine. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and determine the energy barriers for their interconversion. Studies on similar 2,6-disubstituted pyridine systems have shown that the orientation of the substituent groups relative to the pyridine ring can vary significantly. For example, in the crystal structure of a 2,6-bis(imino)pyridine derivative, the dihedral angles between the terminal rings and the central pyridine ring were found to differ, indicating conformational flexibility.

Furthermore, aminopyridines can potentially exist in different tautomeric forms, such as the amino and imino forms. Theoretical calculations are essential for evaluating the relative stabilities of these tautomers. By calculating the total energies of the different tautomeric structures, it is possible to predict the predominant form in the gas phase or in different solvent environments, providing crucial information about the molecule's chemical behavior. researchgate.netrsc.org

Prediction of Spectroscopic Properties and Reaction Pathways

A significant application of DFT calculations is the prediction of vibrational spectra (Infrared and Raman). smolecule.com By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. derpharmachemica.comderpharmachemica.com For the related compound 2,6-bis(bromo-methyl)pyridine, DFT calculations have been used to assign specific vibrational modes, such as C-H stretching and scissoring vibrations. derpharmachemica.com This predictive capability is invaluable, especially when experimental data is unavailable or ambiguous. derpharmachemica.comderpharmachemica.com The sensitivity of certain vibrational frequencies, like the N-H stretch, to hydrogen bonding can also be computationally modeled to understand intermolecular interactions.

Computational chemistry also provides a framework for exploring potential reaction pathways. By mapping the potential energy surface, transition states for various reactions can be located, and activation energies can be calculated. This allows for the prediction of the most favorable reaction mechanisms, offering insights into reaction kinetics and product selectivity. rsc.org For a molecule like this compound, this could involve studying protonation dynamics, its behavior as a ligand in complexation reactions, or its susceptibility to nucleophilic substitution.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretching | 2998 - 3078 |

| Ring Deformation | 1557, 1567 |

| H-C-H Scissoring | 1406, 1415 |

| In-plane Bending | 1042, 1064 |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR, Variable Temperature NMR, EXSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,6-Bis(methylamino)pyridine and its derivatives in solution. Multinuclear NMR approaches, including ¹H, ¹³C, and ¹⁵N, offer a complete profile of the molecule's structural and dynamic features smolecule.com.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom. For derivatives such as 2,6-bis((benzoyl-R)amino)pyridines, these spectra are crucial for confirming their synthesized structures. Although specific data for the parent this compound is not detailed in the provided results, typical chemical shifts for related structures can be inferred. For instance, in a substituted pyridine (B92270) ligand, aromatic carbons typically appear in the range of δ 121.00–132.65 ppm in the ¹³C NMR spectrum acs.org.

Variable Temperature (VT) NMR: VT-NMR studies are employed to investigate dynamic processes. Such studies on methylamino pyridine compounds have revealed restricted rotation around the C-N bond of the methylamino substituent, providing data on the activation energy for conformational changes and shedding light on the molecule's preferred conformations in solution smolecule.com. For iron(II) complexes with related N,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridine ligands, variable-temperature NMR has been used to confirm thermally induced spin-switching behavior in solution mdpi.com.

Exchange Spectroscopy (EXSY) NMR: 2D EXSY NMR is a powerful tool for probing chemical exchange processes. It is routinely used to investigate phenomena such as rearrangements in coordination complexes and stereochemical transitions nih.gov. For isomers of related mono(imino)pyridine ligands, ¹H EXSY 2D maps have been used to study conformational dynamics rsc.org.

Interactive Table: Representative NMR Data for Related Pyridine Derivatives

| Nucleus | Compound Type | Typical Chemical Shift (δ) Range (ppm) | Remarks | Source |

|---|---|---|---|---|

| ¹³C | Substituted Pyridine Ligand | 121.00 – 132.65 | Aromatic Carbons | acs.org |

| ¹³C | Substituted Pyridine Ligand | 140.26 – 169.65 | Imine/Amide Carbons (C=N, C=O) | acs.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information on the functional groups and vibrational modes within this compound.

Infrared (IR) Spectroscopy: The most distinct features in the FT-IR spectrum of this compound are the N-H stretching vibrations of the methylamino groups. These typically manifest as strong absorption bands. For instance, in similar secondary amines, these stretches appear in the region of 3780 cm⁻¹ smolecule.com. The exact frequency and intensity of these bands are highly sensitive to intermolecular and intramolecular hydrogen bonding. In the solid state, N-H stretching frequencies are often red-shifted (shifted to lower wavenumbers) compared to the gas phase due to these hydrogen-bonding interactions smolecule.com.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying species in aqueous solutions, as water is a weak Raman scatterer. The technique has been used to study pyridine adsorbed on silver electrodes, where changes in the vibrational frequencies of the pyridine ring modes (e.g., ring breathing modes at ~1025 cm⁻¹ and 1008 cm⁻¹) with electrode potential indicate different adsorption states and interactions with the surface and solvent ethz.ch. All 27 vibrational modes of the pyridine molecule are Raman active aps.org.

Interactive Table: Key Vibrational Bands for Pyridine and its Derivatives

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Remarks | Source |

|---|---|---|---|---|

| N-H Stretch | FT-IR | ~3780 | Characteristic of secondary amine N-H stretches; sensitive to H-bonding. | smolecule.com |

| Pyridine Ring Breathing | Raman | 1008, 1025 | Observed for pyridine adsorbed on a silver electrode. | ethz.ch |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the precise mass determination and structural confirmation of this compound and its derivatives. Techniques like electrospray ionization (ESI) HRMS are commonly used to confirm the molecular formula of newly synthesized compounds, such as 2,6-bis((benzoyl-R)amino)pyridine derivatives nih.gov. MS/MS methods provide further structural information through controlled fragmentation of a selected parent ion, helping to elucidate the connectivity of the molecule nih.gov.

UV-Visible Absorption and Emission Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound and its metal complexes, this technique reveals information about both ligand-centered and metal-to-ligand charge transfer (MLCT) transitions. The complexation of metal ions with pyridine-based ligands typically leads to significant shifts in the absorption bands around 260 nm, which are associated with π → π* transitions of the pyridine and substituent groups analis.com.my. The electronic spectra of metal complexes, such as those of Co(II), Ni(II), and Cu(II) with Schiff base derivatives of 2,6-diaminopyridine, show characteristic d-d transition bands in the visible region, which are indicative of the coordination geometry around the metal center scirp.org.

Interactive Table: Electronic Transitions in Pyridine-Based Complexes

| Complex Type | Transition Type | Typical Wavelength/Wavenumber | Remarks | Source |

|---|---|---|---|---|

| Pyridazine Ligand Complexes | π → π* | ~260 nm | HOMO → LUMO transition of the ligand. | analis.com.my |

| Ni(II) Schiff Base Complex | d-d (³A₂g → ³T₂g) | 12,820 cm⁻¹ | Consistent with octahedral geometry. | scirp.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Single-crystal X-ray diffraction studies have been used to establish the structural parameters of numerous related compounds. For example, the crystal structure of 4-(methylamino)pyridine (B57530) shows that the non-hydrogen atoms are nearly coplanar smolecule.com. In derivatives like 2,6-bis(imino)pyridine, steric hindrance between substituents can cause significant twisting, with the dihedral angles between the central pyridine ring and outer phenyl rings ranging from approximately 52° to 89° nih.govnih.goviucr.org. Iron complexes of 2,6-bis(imino)pyridine ligands have been characterized by X-ray crystallography, revealing distorted square pyramidal or octahedral geometries around the iron center researchgate.net. These crystal structures are crucial for understanding how molecular geometry influences catalytic activity and other properties.

Interactive Table: Selected Crystallographic Data for Related Pyridine Compounds

| Compound | Space Group | Key Structural Feature | Reference |

|---|---|---|---|

| 4-(Methylamino)pyridine | Pna2₁ | Nearly planar molecular structure. | smolecule.com |

| 2,6-bis[1-(2,6-dichlorophenylimino)ethyl]pyridine | - | Phenyl rings inclined to pyridine ring by 74-81°. | nih.gov |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules. While this compound itself is achiral, it can be incorporated as a ligand or building block into larger, chiral supramolecular assemblies or mechanically interlocked molecules ru.nlrsc.org. In such cases, CD spectroscopy becomes a powerful tool. For example, when a bis-porphyrin system complexes with chiral macrocycles, the resulting supramolecular assembly exhibits a distinct CD spectrum, which can be used to probe the chiroptical properties and binding mechanism of the system semanticscholar.orgjyu.fi. Vibrational Circular Dichroism (VCD), an infrared analogue of electronic CD, has been used to determine the absolute configuration and solution-phase conformation of mechanically planar chiral rotaxanes ru.nlrsc.org.

Electrochemical Methods (e.g., Cyclic Voltammetry)

Interactive Table: Representative Electrochemical Data for Pyridine-Based Metal Complexes

| Complex | Redox Couple | Potential (V vs. Ag/AgCl) | Reversibility | Source |

|---|---|---|---|---|

| Cu(II) Pyridazine Complex | Cu(II)/Cu(I) | Epc = 0.03, Epa = 0.75 | Quasi-reversible | analis.com.my |

| Fe(II) Pyridazine Complex | Fe(III)/Fe(II) | Epc = -0.47, Epa = -0.67 | Quasi-reversible | analis.com.my |

Applications in Environmental Remediation and Separation Science

Metal Ion Removal and Extraction Techniques from Aqueous Solutions

2,6-Bis(methylamino)pyridine functions as a versatile ligand, readily forming complexes with transition metals. smolecule.com This ability to bind with metal ions is a critical first step in their removal or extraction from a solution. The nitrogen atoms in both the pyridine (B92270) ring and the two methylamino side groups can act as electron donor sites, allowing the molecule to chelate metal ions, thereby sequestering them from the surrounding environment.

Detailed research has explored the application of this compound as a key component in chemosensors designed for the detection of specific metal ions. smolecule.com A notable example is the development of a fluorescent chemosensor for mercury (Hg²⁺) ions. smolecule.com This sensor design incorporates a 2,6-bis(aminomethyl)pyridine receptor unit, a close structural relative, indicating the potential of the bis(methylamino) scaffold for selective metal ion recognition. smolecule.com The principle of such a sensor relies on the specific and strong binding interaction between the ligand and the target metal ion (in this case, mercury), which triggers a measurable change, such as a fluorescent signal. This application, while focused on detection, fundamentally demonstrates the compound's capacity for selective metal ion removal from a solution, a process that could be adapted for larger-scale environmental remediation techniques.

The interaction with metal ions makes this compound a valuable compound in the development of materials and processes aimed at addressing heavy metal contamination. smolecule.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C7H11N3 |

| Appearance | Nitrogen-containing heterocyclic compound |

| Key Feature | Pyridine ring with two methylamino groups at positions 2 and 6 |

| Primary Application Area | Ligand in coordination chemistry |

Membrane-Based Separation Processes

While the ligand properties of this compound make it a candidate for use as a carrier in separation processes, a review of available scientific literature does not currently provide specific research findings or data on its application in membrane-based separation techniques. Research in this area has often focused on other derivatives of 2,6-diaminopyridine, such as 2,6-bis((benzoyl-R)amino)pyridine, which have been successfully used as carriers for the removal of ions like copper(II), nickel(II), cobalt(II), and zinc(II) in polymer inclusion membranes. mdpi.comnih.govnih.govresearchgate.net Similarly, 2,6-bis(4-methoxybenzoyl)-diaminopyridine has been effectively used in polymer membranes for the recovery of noble metals. nih.gov However, specific studies detailing the performance or incorporation of this compound into membrane systems for metal ion separation are not presently available.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2,6-Bis(methylamino)pyridine and its metal complexes?

To confirm the structure and coordination environment, researchers should employ a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : For analyzing proton environments and ligand-metal interactions .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., N–H stretches) and binding modes (e.g., shifts in pyridine ring vibrations) .

- UV-Vis Spectroscopy : Useful for detecting charge-transfer transitions in metal complexes and monitoring ligand-based electronic changes .

- X-ray Crystallography : Provides definitive structural data on coordination geometry and intermolecular interactions .

Q. What synthetic strategies are effective for functionalizing the pyridine core in this compound derivatives?

- Biocatalytic Methods : Whole-cell biocatalysis can introduce hydroxymethyl or other functional groups via enzymatic pathways, offering high selectivity under mild conditions .

- Substitution Reactions : Tosyloxymethyl or thioether groups can be introduced through nucleophilic substitution, as demonstrated in tyrosinase inhibitor synthesis .

- Condensation Reactions : Ligands like bis(arylimino)pyridine are synthesized by condensing pyridine dicarboxaldehyde with substituted anilines .

Q. How can researchers assess the DNA-binding properties of this compound complexes?

Techniques include:

- UV-Vis Titration : Monitor hypochromic shifts or isosbestic points upon DNA interaction .

- Fluorescence Quenching : Measure changes in emission intensity when complexes intercalate with DNA .

- Gel Electrophoresis : Evaluate DNA cleavage or conformational changes induced by the complex .

Advanced Research Questions

Q. How can discrepancies in reported coordination geometries of this compound complexes be resolved?

Conflicting data (e.g., octahedral vs. distorted geometries) may arise from varying reaction conditions or counterion effects. To address this:

- Use X-ray crystallography as the gold standard for structural validation .

- Compare spectroscopic data (e.g., ligand field transitions in UV-Vis) with computational models (DFT) to predict preferred geometries .

- Control variables such as solvent polarity, temperature, and metal-to-ligand ratio during synthesis .

Q. What factors influence the catalytic activity of this compound-based "pincer" complexes?

Key considerations include:

- Ligand Flexibility : Rigid ligands (e.g., bis(imidazolyl)pyridine) stabilize specific metal coordination modes, enhancing catalytic selectivity .

- Metal Center : Ru or Mn complexes show varied efficacy in hydrogenation or oxidation reactions due to redox potentials .

- Substituent Effects : Electron-donating groups (e.g., –N(CH₃)₂) on the pyridine ring can modulate electron density at the metal center .

Q. How do substituents on the pyridine ring alter photophysical properties in sensing applications?

- Electron-Withdrawing Groups (e.g., –NO₂): Enhance charge-transfer transitions, improving sensitivity to analytes like aniline .

- Electron-Donating Groups (e.g., –OCH₃): Increase fluorescence quantum yield by stabilizing excited states, useful for pH-dependent sensing .

- Steric Effects : Bulky substituents (e.g., aryl groups) can reduce aggregation-induced quenching, optimizing emission intensity .

Q. What methodologies are recommended for evaluating enzyme inhibition by this compound derivatives?

For tyrosinase inhibition studies:

- Kinetic Assays : Measure IC₅₀ values using diphenolase activity assays with L-DOPA as a substrate .

- Fluorescence Quenching : Monitor competitive binding between inhibitors and enzyme active sites .

- Molecular Docking : Predict binding modes and interaction energies using software like AutoDock .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., catalytic vs. inhibitory behavior), cross-validate results using orthogonal techniques (e.g., XRD, mass spectrometry) and replicate experiments under standardized conditions .

- Advanced Characterization : For photophysical studies, combine time-resolved fluorescence with computational modeling to deconvolute substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。